REACTION_SMILES
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[Br:12][CH2:13][CH:14]=[CH2:15].[C:16](=[O:17])([O-:18])[O-:19].[F:1][c:2]1[cH:3][c:4]([OH:11])[c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1.[K+:20].[K+:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:27]>>[F:1][c:2]1[cH:3][c:4]([O:11][CH2:15][CH:14]=[CH2:13])[c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(F)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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C=CCOc1cc(F)ccc1C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |